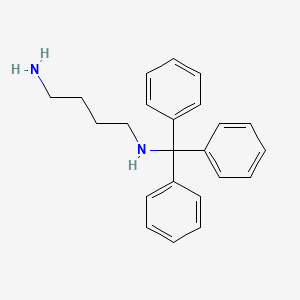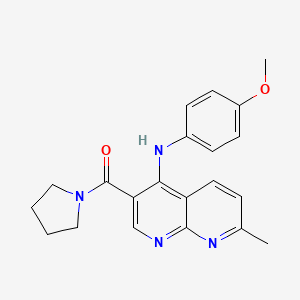
(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” is a chemical compound . It is related to a class of compounds known as 1,2,4-triazole derivatives, which have been studied for their potential as anticancer agents .
Synthesis Analysis
The compound was prepared using a microwave-assisted nucleophilic ring opening of N-guanidinosuccinimide with piperidine followed by an in situ intramolecular cyclization of the triazole ring . Other related 1,2,4-triazole derivatives have been synthesized and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR and MS analysis . Crystal structures of similar compounds have also been reported .Chemical Reactions Analysis
The synthesis of “this compound” involves a nucleophilic ring opening followed by an intramolecular cyclization . Other related compounds have been synthesized through similar methods .Scientific Research Applications
Asymmetric Synthesis Applications
- Asymmetric Synthesis: Utilization in asymmetric synthesis processes has been explored. LiAlH4 reduction followed by hydrogenolysis of certain compounds leads to diamine derivatives. This showcases the compound's potential in synthesizing aminoalkyl piperidines, crucial in pharmaceutical chemistry (Froelich et al., 1996).
Antimicrobial Activity
- Antimicrobial Agents: Compounds synthesized using variations of (1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride have shown promising antimicrobial activities. This includes a study on new quinoline derivatives carrying 1,2,3-triazole moiety, which demonstrated good antibacterial and antifungal activities, comparable to first-line drugs (Thomas et al., 2010).
Antiosteoclast Activity
- Bone Health Research: A study on di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates, synthesized using this compound, revealed moderate to high antiosteoclast and osteoblast activity, indicating potential applications in bone health and diseases (Reddy et al., 2012).
Anti-arrhythmic Activity
- Cardiovascular Research: Some derivatives of this compound have been studied for their anti-arrhythmic activities, contributing to cardiovascular drug development (Abdel‐Aziz et al., 2009).
Synthesis of Piperidine-based Derivatives
- Chemical Synthesis: The compound's derivatives have been utilized in the synthesis of various chemically significant molecules, such as piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives (Prasad et al., 2021).
Cancer Research Applications
- EGFR Inhibitors in Cancer: Some benzimidazole derivatives bearing 1,2,4-triazole, synthesized using this compound, have been studied for their properties as EGFR inhibitors, a significant area in cancer research (Karayel, 2021).
Synthesis of Complex Molecules
- Complex Molecule Synthesis: The compound has been employed in the synthesis of complex molecular structures, such as bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, indicating its versatility in organic synthesis (Watanabe et al., 1992).
Luminescence in Chemical Compounds
- Luminescence Studies: Research involving the synthesis of Zn complexes based on 1,2,4-triazoles shows the compound's role in producing materials with luminescent properties, relevant in material sciences (Gusev et al., 2011).
Mechanism of Action
While the specific mechanism of action for “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” is not mentioned in the retrieved papers, related 1,2,4-triazole derivatives have shown inhibitory activities against cancer cell lines . These compounds may work by inducing apoptosis in cancer cells .
Future Directions
The future directions for research on “(1-(1H-1,2,4-Triazol-3-yl)piperidin-4-yl)methanamine dihydrochloride” and related compounds could include further investigation of their anticancer properties, optimization of their synthesis, and exploration of their potential as a platform for the design and development of more selective and potent anticancer molecules .
Properties
IUPAC Name |
[1-(1H-1,2,4-triazol-5-yl)piperidin-4-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5.2ClH/c9-5-7-1-3-13(4-2-7)8-10-6-11-12-8;;/h6-7H,1-5,9H2,(H,10,11,12);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIAIYQAEBUGPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C2=NC=NN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1R,2S)-2-Cyclohexylcyclopropyl]methanamine;hydrochloride](/img/no-structure.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2418219.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2418220.png)
![8-allyl-3-(4-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418223.png)

![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-5-nitrobenzamide](/img/structure/B2418226.png)


![Ethyl 2-(2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)acetate](/img/structure/B2418232.png)
![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2418236.png)
![2-(3-Chloro-4-ethoxyphenyl)-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2418237.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzofuran-2-carboxamide](/img/structure/B2418238.png)
